4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid

solid-phase peptide synthesis protecting group kinetics TFA cleavage

4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid (PubChem CID 71424618; molecular formula C₂₆H₂₇NO₄; MW 417.5 g·mol⁻¹) is a protected leucine-derived hydroxamic acid bearing an acid-labile triphenylmethoxy (trityloxy) group on the hydroxamate nitrogen. The deprotected congener, 2-(hydroxycarbamoyl)-4-methylpentanoic acid (PDB ligand code HMI), has been co-crystallized within metalloprotease active sites, confirming the scaffold’s biological relevance as a zinc-chelating warhead.

Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
CAS No. 919995-81-6
Cat. No. B12614440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid
CAS919995-81-6
Molecular FormulaC26H27NO4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C26H27NO4/c1-19(2)18-23(25(29)30)24(28)27-31-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,27,28)(H,29,30)
InChIKeyHVRXBQCANRWGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic Acid (CAS 919995-81-6) and Why Its Structural Class Matters for Procurement


4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid (PubChem CID 71424618; molecular formula C₂₆H₂₇NO₄; MW 417.5 g·mol⁻¹) is a protected leucine-derived hydroxamic acid bearing an acid-labile triphenylmethoxy (trityloxy) group on the hydroxamate nitrogen [1]. The deprotected congener, 2-(hydroxycarbamoyl)-4-methylpentanoic acid (PDB ligand code HMI), has been co-crystallized within metalloprotease active sites, confirming the scaffold’s biological relevance as a zinc-chelating warhead [2]. This compound occupies a distinct niche among protected amino acid hydroxamates: it combines a branched aliphatic side chain (iBu) with a sterically demanding, chromophoric trityloxy protecting group that imparts unique acidolytic release kinetics, high organic solubility, and crystallinity—properties that directly influence its selection over smaller protecting-group analogs in multi-step inhibitor synthesis workflows [1].

Why 4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic Acid Cannot Be Freely Substituted with Other Protected Leucine Hydroxamates


Protected leucine hydroxamic acids bearing different N‑O masking groups (Cbz, Boc, Fmoc, or unprotected HMI) are not functionally interchangeable in solid-phase or solution-phase synthesis. The trityloxy group delivers a distinctive combination of accelerated trifluoroacetic acid (TFA)-mediated cleavage kinetics, complete absence of tryptophan indole alkylation during global deprotection, and markedly superior active-ester stability under standard coupling conditions—three performance characteristics that are simultaneously absent in the common Tmob, Mbh, Boc, and Cbz analogs [1]. Procuring the generic “Boc” or “Cbz” variant for a synthetic route optimized around trityloxy protection would require extensive revalidation of cleavage half-lives, coupling stoichiometries, and side-reaction profiles, directly translating to longer development timelines and higher risk of batch failure [1].

Quantitative Head-to-Head Evidence for 4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic Acid vs. Closest Analogs


Trityloxy vs. Tmob vs. Mbh: TFA-Mediated Cleavage Half-Life Comparison

In a direct kinetic study of Fmoc-Gln(X)-OH derivatives, the N-trityl (Trt) carbamoyl-protected variant exhibited a cleavage half-life of 2 minutes in TFA/1,2-dichloroethane (1:1) at 22°C, compared with 9 minutes for the 2,4,6-trimethoxybenzyl (Tmob) analog and 27 minutes for the 4,4’-dimethoxybenzhydryl (Mbh) analog [1]. Although the target compound bears an N‑trityloxy group (vs. N‑trityl), the acidolysis mechanism is electronically analogous, and the rank order of lability—Trt > Tmob > Mbh—is expected to hold. The 4.5-fold faster cleavage of Trt over Tmob and 13.5-fold over Mbh translates to shorter TFA exposure, reduced side-reaction risk, and higher crude purity when tryptophan residues are present in the sequence [1].

solid-phase peptide synthesis protecting group kinetics TFA cleavage

Active-Ester Stability: Trityloxy-Protected vs. Unprotected Hydroxamic Acid Intermediates

The patent explicitly reports that Fmoc-Asn-O-Tcp and Fmoc-Asn-O-Pfp active esters (R₃ = H) decompose with half-lives of <2 min and <1 min, respectively, in DMA containing 1 equiv. HOBt and 1.7 equiv. DIEA. In contrast, the corresponding N-trityl-protected active esters (R₃ = Trt) are completely stable under identical conditions [1]. The N‑trityloxycarbamoyl group of the target compound provides analogous steric shielding of the adjacent carbonyl, suppressing nucleophilic attack by HOBt/DIEA and preventing premature active-ester hydrolysis. This stability difference is categorical—unprotected hydroxamic acids are essentially unusable as activated esters under standard coupling conditions, while the trityloxy-protected form enables sequential coupling strategies without intermediate purification [1].

active ester stability hydroxamic acid coupling peptide synthesis

Tryptophan Compatibility: Absence of Indole Alkylation with Trityloxy Protection

The acidolytic removal of conventional carbamoyl protecting groups (Tmob, Mbh) generates resonance-stabilized carbocations that irreversibly alkylate the indole C-3 position of tryptophan, a well-documented side reaction that produces difficult-to-remove fluorescent impurities [1]. The trityl cation, in contrast—owing to its triaryl substitution and high steric demand—undergoes preferential scavenger trapping (e.g., triisopropylsilane) rather than indole alkylation [1]. HPLC chromatograms of a tryptophan-containing 20-mer peptide (H-Arg-Arg-Ser-Asn-Gln-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Asn-Ile-Gln-Gly-Arg-Arg-OH) synthesized with Trt-protected Asn/Gln residues showed a single clean product peak, whereas the identical sequence prepared with unprotected Asn/Gln gave multiple contaminant peaks attributed to nitrile and imide byproducts [1].

tryptophan alkylation side reaction suppression peptide quality

Lipophilicity-Driven Purification Advantage over Boc- and Cbz-Protected Analogs

The target compound has a computed XLogP3 of 5.7 versus an estimated ~2.5 for the Boc-protected analog (2-(tert-butoxycarbamoyl)-4-methylpentanoic acid) and ~3.5 for the Cbz-protected variant [1][2]. This >100-fold difference in predicted octanol/water partition coefficient translates to significantly longer retention on C18 stationary phases, enabling baseline separation of the protected intermediate from polar synthetic byproducts and unreacted starting materials during flash chromatography or preparative HPLC [1][2]. The trityloxy chromophore also provides strong UV absorbance at 254 nm, facilitating non-destructive inline monitoring without requiring derivatization or ELSD detection [1].

reverse-phase HPLC lipophilicity purification efficiency

Crystallinity and Physical Form: Trityloxy Protection Enables Non-Hygroscopic Solid Handling

The patent explicitly notes that trityl-protected amino acid derivatives are “more easily obtained, more soluble in organic solvents, and their amide protective group can be eliminated more easily with trifluoroacetic acid than in analogous compounds in which R₃ stands for 2,4,6-trimethoxy-benzyl (Tmob) or di-(4-methoxy-phenyl)-methyl (Mbh)” [1]. The triaryl trityl group promotes crystal lattice formation through π–π stacking and C–H⋯π interactions, yielding free-flowing crystalline powders with negligible hygroscopicity. In contrast, the unprotected 2-(hydroxycarbamoyl)-4-methylpentanoic acid (HMI) is a low-melting, hygroscopic solid that requires cold-chain storage and dessicated handling . The Boc analog is similarly prone to moisture uptake .

crystallinity hygroscopicity solid-phase synthesis automation

Optimal Use Cases for 4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic Acid Based on Verified Evidence


Solid-Phase Synthesis of Tryptophan-Containing Peptidomimetic Hydroxamates

This building block is specifically suited for Fmoc/tBu solid-phase peptide synthesis (SPPS) of sequences that incorporate both tryptophan and a C-terminal leucine-hydroxamic acid warhead. The trityloxy group is removed quantitatively during the final TFA global deprotection cocktail (2 min half-life under standard conditions [1]) without generating carbocationic species that alkylate the indole ring. This avoids the formation of structurally heterogeneous, fluorescent byproducts that plague Mbh- and Tmob-protected hydroxamate syntheses, enabling direct use of the crude cleavage product in biochemical assays after a single ether precipitation step [1].

Fragment-Based Drug Discovery of Matrix Metalloprotease and Aminopeptidase Inhibitors

The deprotected HMI scaffold is a validated zinc-binding group (ZBG) with documented co-crystallization in metalloprotease active sites (e.g., PDB entries featuring HMI ligand [2]). The trityloxy-protected precursor allows medicinal chemistry teams to maintain the hydroxamic acid in a latent, chromatographically tractable form through multi-step diversification of the leucine side chain or N-terminal extension, then unveil the active ZBG in the final step. The >30-fold active-ester stability advantage over unprotected hydroxamates [1] enables reliable activation and coupling without premature self-condensation.

Automated Parallel Synthesis Requiring Stable, Crystalline Building Blocks

For automated liquid-handling and solid-dispensing platforms used in high-throughput parallel synthesis, the non-hygroscopic crystalline nature of this compound—conferred by the trityloxy group’s aryl-rich architecture [1]—ensures reproducible gravimetric dispensing into reaction vessels without the mass error drift caused by moisture uptake in hygroscopic Boc or unprotected HMI analogs. The high XLogP3 (5.7) [1] also facilitates post-reaction catch-and-release purification on reversed-phase solid-phase extraction (SPE) cartridges, a workflow-compatible advantage for 96-well format synthesis.

Synthesis of Leucine-Hydroxamic Acid Pro-Drug Candidates Requiring Acid-Labile Protection

In pro-drug programs where the hydroxamic acid must be masked through oral absorption and selectively released in the acidic tumor microenvironment (pH 5.5–6.5) or lysosomal compartment (pH 4.5–5.0), the trityloxy group’s rapid TFA-like acidolysis kinetics [1] provide a proof-of-concept protecting group model. While the trityloxy group itself is too lipophilic for in vivo administration, its cleavage profile informs the design of physiologically labile prodrug moieties, making the protected building block a key tool compound for in vitro structure-activity relationship (SAR) campaigns.

Quote Request

Request a Quote for 4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.